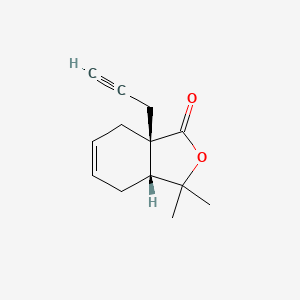
3,8-Nonadien-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3,8-Nonadien-2-one is an organic compound characterized by its unique structure, which includes a nonane backbone with two double bonds and a ketone functional group. This compound is known for its distinctive aroma and is often found in various natural sources, including essential oils and certain fruits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3,8-Nonadien-2-one typically involves the use of alkenes and ketones as starting materials. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.
Industrial Production Methods
In industrial settings, (E)-3,8-Nonadien-2-one can be produced through catalytic processes that involve the selective hydrogenation of polyunsaturated precursors. These processes are optimized to achieve high yields and purity, often employing catalysts such as palladium or platinum supported on carbon.
Chemical Reactions Analysis
Types of Reactions
(E)-3,8-Nonadien-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The double bonds in (E)-3,8-Nonadien-2-one can participate in electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols.
Substitution: Halogenated alkenes.
Scientific Research Applications
(E)-3,8-Nonadien-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s aroma makes it useful in studies related to olfaction and pheromone signaling.
Medicine: Research is ongoing into its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: It is used in the flavor and fragrance industry to impart specific scents to products.
Mechanism of Action
The mechanism by which (E)-3,8-Nonadien-2-one exerts its effects is primarily through its interaction with olfactory receptors. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of its characteristic aroma. Additionally, its chemical structure allows it to participate in various biochemical pathways, potentially influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
(E)-2-Nonenal: Another nonane derivative with a similar structure but differing in the position of the double bonds.
(Z)-3,8-Nonadien-2-one: The geometric isomer of (E)-3,8-Nonadien-2-one, with different spatial arrangement of the double bonds.
Uniqueness
(E)-3,8-Nonadien-2-one is unique due to its specific double bond configuration and the presence of a ketone group, which contribute to its distinct chemical properties and applications. Its ability to participate in a variety of chemical reactions and its role in olfactory research further distinguish it from similar compounds.
Properties
CAS No. |
55282-90-1 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
(3E)-nona-3,8-dien-2-one |
InChI |
InChI=1S/C9H14O/c1-3-4-5-6-7-8-9(2)10/h3,7-8H,1,4-6H2,2H3/b8-7+ |
InChI Key |
YKLUYYMKAUDXNV-BQYQJAHWSA-N |
Isomeric SMILES |
CC(=O)/C=C/CCCC=C |
Canonical SMILES |
CC(=O)C=CCCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


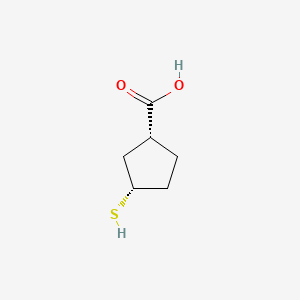
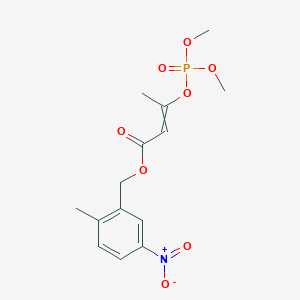
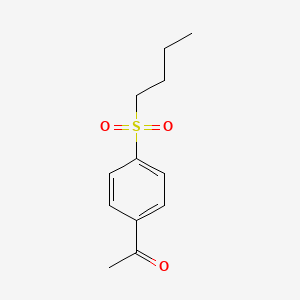
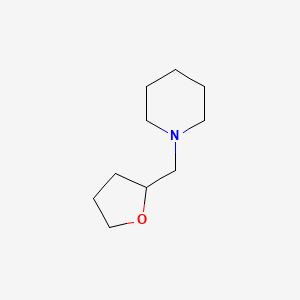
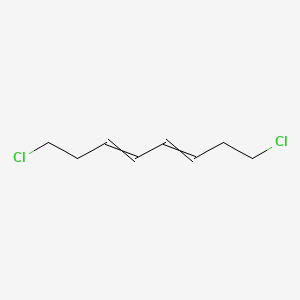
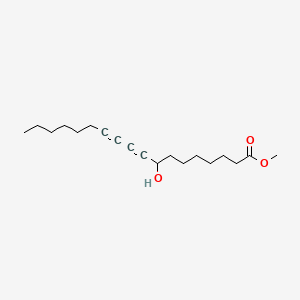
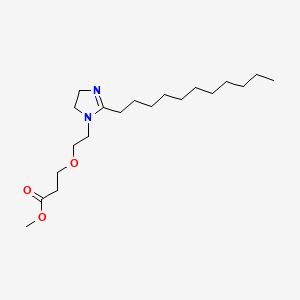
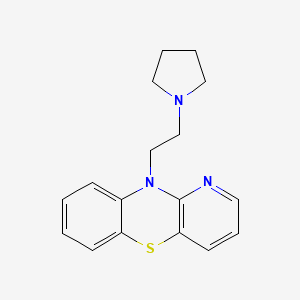
![5,6,7,8,9,10-Hexahydro-5-(p-fluorobenzoyl)cyclohepta[b]-1,3-dioxolo[4,5-f]indole](/img/structure/B13809186.png)
![1-[4-[3-(2,5-Dioxopyrrol-1-yl)phenoxy]phenyl]pyrrole-2,5-dione](/img/structure/B13809187.png)

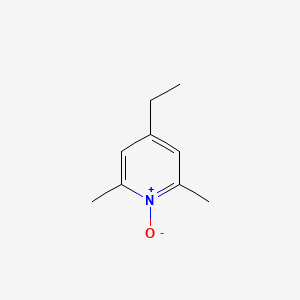
![1H-Imidazole-1-carboxamide, N-[3-[[[(4,5-dihydro-2-phenyl-1H-imidazol-1-yl)carbonyl]amino]methyl]-3,5,5-trimethylcyclohexyl]-4,5-dihydro-2-phenyl-](/img/structure/B13809203.png)
